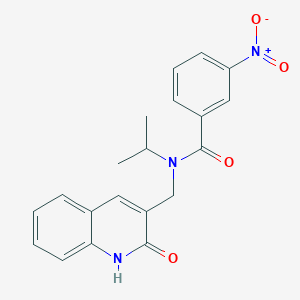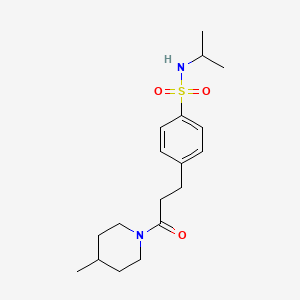
5-(2-ethoxyphenyl)-3-(2-methoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-ethoxyphenyl)-3-(2-methoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as EPPOM and is a derivative of oxadiazole, which is a five-membered heterocyclic compound containing oxygen and nitrogen atoms.
Mechanism of Action
The mechanism of action of EPPOM is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. EPPOM has been shown to induce cell cycle arrest and apoptosis in cancer cells, which makes it a potential candidate for the development of new anticancer drugs.
Biochemical and Physiological Effects:
EPPOM has been shown to have a low toxicity profile and does not exhibit any significant adverse effects on normal cells. However, further studies are needed to fully understand the biochemical and physiological effects of EPPOM in vivo.
Advantages and Limitations for Lab Experiments
The advantages of using EPPOM in lab experiments include its low toxicity profile, high stability, and ease of synthesis. However, the limitations of using EPPOM include its limited solubility in water and its relatively high cost compared to other compounds.
Future Directions
There are several future directions for the research on EPPOM. One potential direction is to further investigate the mechanism of action of EPPOM in cancer cells to identify the specific enzymes that it targets. Another direction is to explore the potential applications of EPPOM in other fields such as organic electronics and material science. Additionally, further studies are needed to evaluate the safety and efficacy of EPPOM in vivo to determine its potential as a therapeutic agent.
Synthesis Methods
The synthesis of EPPOM involves the reaction of 2-(2-methoxy-6-phenylpyridin-3-yl) hydrazinecarboxamide and 2-bromoethyl ethyl ether in the presence of a base. The obtained product is then subjected to a cyclization reaction to form the desired compound.
Scientific Research Applications
EPPOM has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic electronics. In medicinal chemistry, EPPOM has shown promising results as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In material science, EPPOM has been used as a building block for the synthesis of novel materials with improved properties. In organic electronics, EPPOM has been used as a hole transporting material in organic light-emitting diodes (OLEDs).
properties
IUPAC Name |
5-(2-ethoxyphenyl)-3-(2-methoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c1-3-27-19-12-8-7-11-16(19)22-24-20(25-28-22)17-13-14-18(23-21(17)26-2)15-9-5-4-6-10-15/h4-14H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGZJJFIRZUPBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=NO2)C3=C(N=C(C=C3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Ethoxyphenyl)-3-(2-methoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![8-bromo-5-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7715852.png)



